molecular formula C20H21NO4 B1628567 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid CAS No. 917562-06-2

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Cat. No. B1628567
CAS RN: 917562-06-2
M. Wt: 339.4 g/mol
InChI Key: RUDHGDWNJABZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid” is a chemical compound . It is used for R&D purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H25NO4/c1-2-3-8-15 (13-21 (24)25)23-22 (26)27-14-20-18-11-6-4-9-16 (18)17-10-5-7-12-19 (17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3, (H,23,26) (H,24,25) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid” is 367.44 . Other physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, is utilized for the protection of hydroxy-groups in the synthesis of complex molecules, including nucleic acids. Its compatibility with various acid- and base-labile protecting groups allows for its selective removal without affecting other sensitive groups, showcasing its pivotal role in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).

Solid Phase Synthesis Linkers

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid derivatives have been reported to function as novel linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to traditional trityl resins, facilitating the immobilization and subsequent modification of carboxylic acids and amines. This application highlights the utility of fluoren-9-ylmethoxycarbonylamino derivatives in enhancing the efficiency and purity of synthetic processes (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of N-Substituted Hydroxamic Acids

The fluoren-9-ylmethoxycarbonyl group also plays a crucial role in the synthesis of N-substituted hydroxamic acids. Through an efficient condensation process, it facilitates the formation of complex organic compounds, demonstrating its significance in the development of pharmacologically active molecules (Mellor & Chan, 1997).

Facilitation of Peptide Synthesis

The protection of amide bonds in peptides using N,O-Bis-Fmoc derivatives is another pivotal application. This strategy aids in the synthesis of peptides with difficult sequences by inhibiting interchain association during solid phase peptide synthesis. The reversibility of the protection is especially valuable for synthesizing peptides with high fidelity and complexity (Johnson, Quibell, Owen, & Sheppard, 1993).

Development of Functional Materials

Moreover, amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group have shown remarkable self-assembly features. These bio-inspired building blocks are utilized in the development of functional materials with applications ranging from cell cultivation to drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, underlining the extensive potential of fluoren-9-ylmethoxycarbonylamino derivatives in material science (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety and Hazards

This compound is for R&D use only and not for medicinal, household or other use .

Future Directions

The compound is currently used for proteomics research . The future directions of its use are not mentioned in the search results.

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDHGDWNJABZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588771
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917562-06-2
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917562-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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